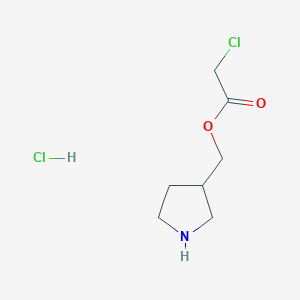
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride (3-PMCH) is an organic compound with a molecular formula of C5H11Cl2NO2•HCl. It is a colorless, crystalline solid that is highly soluble in water and methanol. 3-PMCH is used in biochemical and physiological research as a reagent and reactant, and is also used in the synthesis of other compounds.
Applications De Recherche Scientifique
Improved Synthesis Methods
- The compound has been used in improved synthesis methods, such as in the production of Vildagliptin, a medication used for treating diabetes. This synthesis route is characterized by its simplicity, fewer steps, and mild reaction conditions (Han Chun-min, 2015).
Synthesis of Chemical Compounds
- It's involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of 3-pyridineacetic acid hydrochloride, through a moderate and simpler process with a good overall yield (W. Hua, 2004).
Hydrogenation Processes
- In chemical hydrogenation processes, this compound has been prepared by hydrogenation of ethyl 2-pyrrolylacetate and similar processes, highlighting its role in the synthesis of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides (Sooi-Kay Tsui & James Douglas Wood, 1979).
Structural and Molecular Studies
- The compound has been studied for its structural and molecular properties, particularly in the context of antiarrhythmic agents. These studies focus on the crystal structures and possible binding features for medical applications (X. Sui & P. W. Codding, 1995).
Synthesis and Characterization of New Derivatives
- It's been used in the synthesis and characterization of new derivatives, such as pyridine and fused pyridine derivatives, which have applications in antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Applications in Material Science
- Research has also extended into materials science, where derivatives of pyrrolidinylmethyl compounds have been explored for their structural and magnetic properties in hydrochloride crystals (Guo-Ping Yong et al., 2013).
Role in Catalytic Reactions
- The compound has a role in catalytic reactions, like in the synthesis of 2-chloro-3-pyridinecarboxylates, demonstrating its utility in the regiospecific synthesis of pyridines (Tony Y. Zhang et al., 1995).
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDCNBZMUNRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)
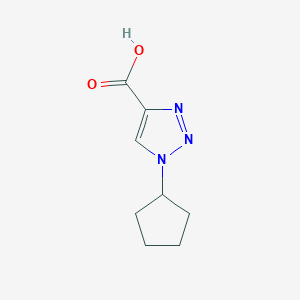
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
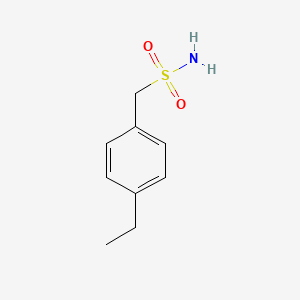
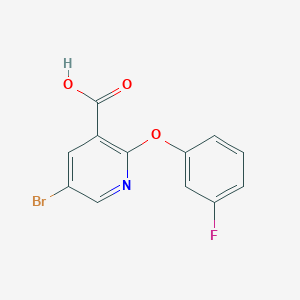
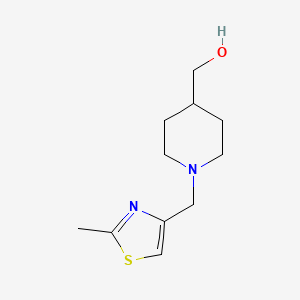
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)